3-Hydroxyoctadecanoylcarnitine
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Overview
Description
3-Hydroxyoctadecanoylcarnitine is an O-acylcarnitine compound, specifically an ester of 3-hydroxyoctadecanoic acid and carnitine. It is a metabolite involved in various biological processes and has been studied for its role in metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoctadecanoylcarnitine typically involves the esterification of 3-hydroxyoctadecanoic acid with carnitine. This reaction can be catalyzed by various reagents, including acid catalysts or enzymatic methods. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyoctadecanoylcarnitine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters .
Scientific Research Applications
3-Hydroxyoctadecanoylcarnitine has several scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of acylcarnitines.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects in metabolic diseases and as a diagnostic tool.
Industry: Utilized in the production of supplements and pharmaceuticals targeting metabolic health.
Mechanism of Action
The mechanism of action of 3-Hydroxyoctadecanoylcarnitine involves its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production in cells. The compound interacts with various enzymes and transporters involved in the carnitine shuttle pathway .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxydecanoylcarnitine: Another acylcarnitine with a shorter carbon chain.
3-Hydroxystearoylcarnitine: Similar structure but with different chain length and properties.
Uniqueness
3-Hydroxyoctadecanoylcarnitine is unique due to its specific chain length and hydroxylation pattern, which influence its biological activity and role in metabolism. Its distinct properties make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C25H49NO5 |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3 |
InChI Key |
PWZJXSPDNGIODC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
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